![molecular formula C16H24ClN5O B2934976 N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride CAS No. 1582701-83-4](/img/structure/B2934976.png)

N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

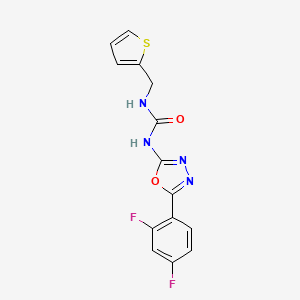

“N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride” is a chemical compound with the CAS Number: 2418642-12-1 . It has a molecular weight of 341.88 . The IUPAC name for this compound is N-((1-aminocycloheptyl)methyl)-2-(4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-1-yl)acetamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H27N5O.ClH/c17-16(9-5-1-2-6-10-16)12-18-15(22)11-21-14-8-4-3-7-13(14)19-20-21;/h1-12,17H2,(H,18,22);1H . This code provides a textual representation of the molecular structure.Scientific Research Applications

Heterocyclic Compound Synthesis and Metabolic Stability

Markian M. Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on the metabolic stability improvements of these compounds. Their study suggests the importance of heterocyclic analogs in enhancing drug stability and efficacy, which is crucial for developing new therapeutic agents (Stec et al., 2011).

Antimicrobial and Cytotoxic Activity

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized and evaluated for their antibacterial and cytotoxic properties by M. Noolvi et al. (2014). This research highlights the potential of benzimidazole derivatives, which share structural similarities with the compound of interest, in treating infections and cancer (Noolvi et al., 2014).

Anticonvulsant Agents

Research by A. A. Farag et al. (2012) on sulfonamide thiazole derivatives demonstrated significant anticonvulsive effects. The study provides insights into the development of new anticonvulsant drugs, showcasing the therapeutic potential of heterocyclic compounds in neurology (Farag et al., 2012).

Antitumor Activity

The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity evaluation by L. Yurttaş et al. (2015) underlines the role of benzothiazole derivatives in cancer therapy. Their work demonstrates the potential of these compounds in targeting various cancer cell lines, contributing to the ongoing search for more effective anticancer drugs (Yurttaş et al., 2015).

Heterocyclic Syntheses

J. Schmeyers and G. Kaupp (2002) explored the versatility of thioureido-acetamides in heterocyclic syntheses, highlighting the efficient one-pot cascade reactions for generating diverse heterocycles. This research emphasizes the compound's utility in creating complex structures vital for pharmaceutical development and materials science (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name |

N-[(1-aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O.ClH/c17-16(9-5-1-2-6-10-16)12-18-15(22)11-21-14-8-4-3-7-13(14)19-20-21;/h3-4,7-8H,1-2,5-6,9-12,17H2,(H,18,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGNMXVRRMNLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CNC(=O)CN2C3=CC=CC=C3N=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridin-3-yl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2934896.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2934897.png)

![(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2934901.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2934906.png)

![1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one](/img/structure/B2934909.png)

![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2934911.png)

![1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2934913.png)

![3-(2-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2934914.png)